molecular formula C25H26N4O3 B2790516 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide CAS No. 941876-69-3

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2790516
CAS No.: 941876-69-3
M. Wt: 430.508
InChI Key: ZHLCBZUKPVJNHA-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 and an N-(3-phenylpropyl)acetamide group. The ethoxy group enhances lipophilicity, while the acetamide moiety contributes to hydrogen-bonding interactions, which may influence target binding and pharmacokinetics .

Properties

CAS No.

941876-69-3

Molecular Formula

C25H26N4O3

Molecular Weight

430.508

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30)

InChI Key

ZHLCBZUKPVJNHA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Ethylphenyl)-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0276)

  • Key Differences : The methoxy group replaces ethoxy at the phenyl ring, and the N-substituent is 3-ethylphenyl instead of 3-phenylpropyl.
  • Impact :
    • Lipophilicity : Methoxy (logP = 3.3131) vs. ethoxy (predicted higher logP due to increased alkyl chain length) .
    • Solubility : The 3-phenylpropyl group in the target compound may reduce aqueous solubility compared to 3-ethylphenyl.
    • Synthetic Accessibility : Both compounds likely share similar synthetic routes, but the ethoxy group may require longer reaction times for installation .

N-Cyclohexyl/N-Cyclopentyl Derivatives (G419-0419, G419-0425)

  • Key Differences : Cyclohexyl or cyclopentyl groups replace the 3-phenylpropyl chain.
  • Impact: Steric Effects: Bulkier cyclohexyl groups (MW = 394.47) may hinder target engagement compared to the linear 3-phenylpropyl chain (MW = 402.45 in the target) .

N-(2,3-Dihydro-1,4-benzodioxin-6-yl) Analogues

  • Key Differences : A benzodioxin ring replaces the 4-ethoxyphenyl group, and the N-substituent is benzodioxin-linked.
  • Impact :
    • Electron-Donating Effects : The 3,4-dimethoxyphenyl group in this analogue may enhance electron density at the pyrazolo core, altering reactivity or binding affinity compared to the ethoxy group .

Physicochemical Properties

Property Target Compound G419-0276 G419-0419
Molecular Weight ~402 (estimated) 402.45 394.47
logP ~3.5 (predicted) 3.3131 3.3131
Polar Surface Area (Ų) ~58 (estimated) 58.664 Similar
Hydrogen Bond Donors 1 1 1

Key Observations :

  • Ethoxy vs. methoxy substitution marginally enhances lipophilicity, which may improve blood-brain barrier penetration .

Q & A

Q. What are the foundational synthetic routes for synthesizing 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Core formation : Condensation of pyrazolo-pyrazinone intermediates with substituted acetamides under reflux conditions (e.g., ethanol or THF) .

Substitution : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ or CuI .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Key Conditions :

StepTemperature (°C)SolventCatalystYield (%)
180–100THFNone60–75
2120DMFPd(PPh₃)₄40–50

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : C18 column, mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 472.2) .

Advanced Research Questions

Q. How can experimental design principles optimize the yield of the pyrazolo-pyrazinone intermediate?

  • Methodological Answer : Use statistical design of experiments (DoE) to identify critical factors:
  • Factors : Reaction time, temperature, molar ratio of reagents.
  • Response Surface Methodology (RSM) : Central composite design to model interactions and predict optimal conditions .
    Example Workflow :

Screen factors via fractional factorial design.

Refine using Box-Behnken design to minimize trials.

Validate with triplicate runs (e.g., 85% yield at 90°C, 12 hrs, 1:1.2 reagent ratio) .

Q. How to resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. cardiotoxic effects)?

  • Methodological Answer :
  • Assay Validation : Ensure consistency in cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and dosing protocols .
  • Structural Analog Comparison : Compare with analogs (e.g., 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide) to isolate substituent effects (see table below) .
CompoundSubstituentIC₅₀ (Anti-inflammatory, μM)Cardiotoxicity (hERG inhibition, μM)
Target4-Ethoxyphenyl12.3 ± 1.2>50
Analog 11,3-Benzodioxole8.9 ± 0.928.4 ± 3.1

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., COX-2 PDB: 5KIR) to simulate ligand-receptor interactions .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate with activity .

Data Contradiction Analysis

Q. How to address variability in reported IC₅₀ values across different studies?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using Z-scores and assess sources of variability (e.g., assay type, solvent DMSO concentration) .
  • Control Experiments : Replicate assays with internal standards (e.g., dexamethasone for anti-inflammatory assays) .

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